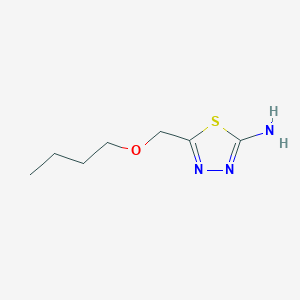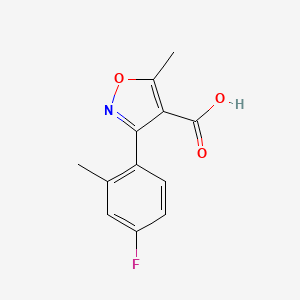
5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride and piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity starting materials and solvents, as well as precise control of reaction temperature and time. The final product is often purified using recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be replaced with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrimidines .
Scientific Research Applications
5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine: shares structural similarities with other pyrimidine derivatives, such as 2-(piperazin-1-yl)pyrimidine and 5-methylsulfonyl-2-(piperazin-1-yl)pyrimidine .
Uniqueness: What sets 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine apart is its methanesulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C9H14N4O2S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-methylsulfonyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
HOEGKZBZDIQYBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
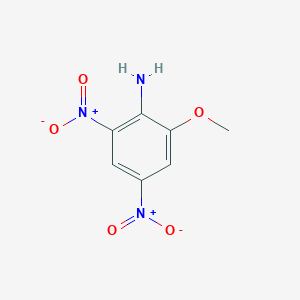
![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
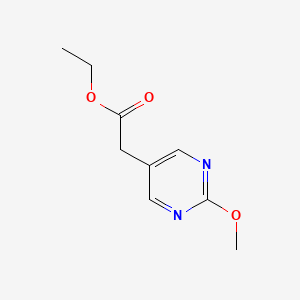
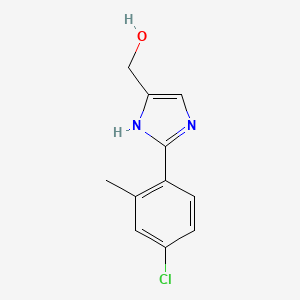
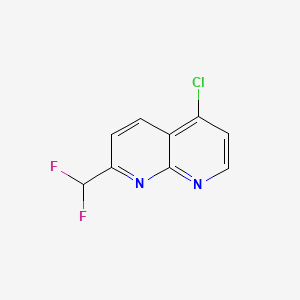
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

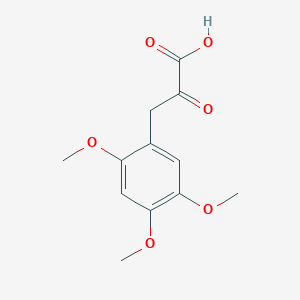
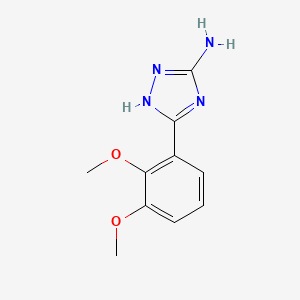
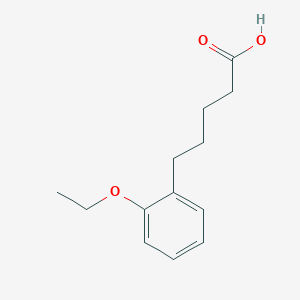
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
